molecular formula C15H22N4O3 B15119988 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B15119988
M. Wt: 306.36 g/mol
InChI Key: QGTACVZDOOYBGX-UHFFFAOYSA-N
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Description

4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyrimidine group, and finally, the formation of the morpholine ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O3/c1-21-13-9-16-15(17-10-13)19-4-2-3-12(11-19)14(20)18-5-7-22-8-6-18/h9-10,12H,2-8,11H2,1H3

InChI Key

QGTACVZDOOYBGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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